molecular formula C13H13Cl2N B195513 4-Chlorobenzhydrylamine hydrochloride CAS No. 5267-39-0

4-Chlorobenzhydrylamine hydrochloride

Cat. No.: B195513
CAS No.: 5267-39-0
M. Wt: 254.15 g/mol
InChI Key: UHPRBUXOILBKFH-UHFFFAOYSA-N
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Description

4-Chlorobenzhydrylamine hydrochloride is a chemical compound with the molecular formula ClC6H4CH(C6H5)NH2 · HCl. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its white to off-white powder or crystalline form and has a molecular weight of 254.16 g/mol .

Preparation Methods

Chemical Reactions Analysis

4-Chlorobenzhydrylamine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

4-Chlorobenzhydrylamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chlorobenzhydrylamine hydrochloride involves its interaction with specific molecular targets. In the case of its use as a precursor for levocetirizine, the compound acts by binding to histamine receptors, thereby blocking the action of histamine and alleviating allergic symptoms . The pathways involved include the inhibition of histamine-induced signaling cascades.

Comparison with Similar Compounds

4-Chlorobenzhydrylamine hydrochloride can be compared with other similar compounds, such as:

    4-Chlorobenzylamine: Similar in structure but lacks the benzhydrylamine moiety.

    4-Chlorophenylhydrazine hydrochloride: Contains a hydrazine group instead of the benzhydrylamine group.

    4-Hydroxy-3-methoxybenzylamine hydrochloride: Features a hydroxy and methoxy group on the benzylamine structure. These compounds share some chemical properties but differ in their specific applications and reactivity, highlighting the uniqueness of this compound in its specific uses and reactions.

Properties

IUPAC Name

(4-chlorophenyl)-phenylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN.ClH/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10;/h1-9,13H,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHPRBUXOILBKFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5267-39-0
Record name 4-Chlorobenzhydrylamine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5267-39-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5267-39-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23816
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-chlorobenzhydrylamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.714
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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